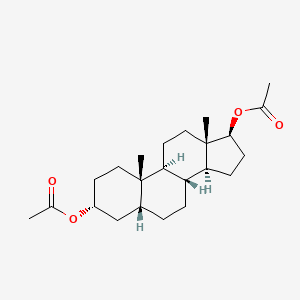
3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound is characterized by the presence of a dimethylamino group and two phenyl groups attached to a hexanimine backbone, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride typically involves multiple steps:
Formation of the Hexanimine Backbone: This can be achieved through the reaction of hexanone with ammonia or an amine under controlled conditions.
Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate product with dimethylamine, often in the presence of a catalyst.
Attachment of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methylhexanamine: An indirect sympathomimetic drug with similar structural features.
Phenylamine: A simpler aromatic amine with one phenyl group.
Dimethylamine: A simpler amine with two methyl groups attached to nitrogen.
Uniqueness
3-Hexanimine, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
特性
CAS番号 |
5341-52-6 |
|---|---|
分子式 |
C21H29ClN2 |
分子量 |
344.9 g/mol |
IUPAC名 |
(5-imino-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,22H,5,16H2,1-4H3;1H |
InChIキー |
BGEVBTITMKEOII-UHFFFAOYSA-N |
正規SMILES |
CCC(=N)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















